Cas no 1805528-01-1 (Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate)

Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate
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- インチ: 1S/C10H9ClF3NO2/c1-2-17-10(16)7-3-5(8(12)13)6(4-11)9(14)15-7/h3,8H,2,4H2,1H3
- InChIKey: GHTCIOAMMWHPCJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(N=C(C(=O)OCC)C=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030737-500mg |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate |
1805528-01-1 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029030737-1g |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate |
1805528-01-1 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029030737-250mg |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate |
1805528-01-1 | 95% | 250mg |
$989.80 | 2022-04-01 |
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylateに関する追加情報
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate
Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate is a synthetic organic compound with the CAS registry number 1805528-01-1. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with multiple functional groups, including a chloromethyl group, a difluoromethyl group, a fluorine atom, and an ethyl ester group attached to the carboxylic acid moiety at position 6 of the pyridine ring.
The synthesis of Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, electrophilic substitutions, and esterification processes. The presence of multiple halogen atoms (chlorine and fluorine) in its structure suggests that this compound may exhibit unique electronic properties and reactivity, making it a valuable substrate for further functionalization or as an intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of pyridine derivatives as bioactive compounds. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain pyridine-based compounds exhibit promising anti-inflammatory and antioxidant activities. While specific data on Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate are not yet available, its structural features suggest that it could be explored for similar applications.
In terms of physical properties, this compound is expected to have moderate solubility in organic solvents such as dichloromethane and ethyl acetate due to the presence of both polar and non-polar groups. Its melting point and boiling point would depend on the degree of molecular symmetry and intermolecular forces, which can be further investigated through experimental studies or computational modeling.
The introduction of fluorine atoms into organic compounds is known to enhance their stability and bioavailability. In this compound, the fluorine atom at position 2 and the difluoromethyl group at position 4 contribute to its unique electronic profile. These substituents may also influence the compound's ability to act as a ligand in metalloenzyme inhibition or as a substrate in enzymatic reactions.
From an environmental perspective, understanding the degradation pathways of Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate is crucial for assessing its potential impact on ecosystems. Studies on similar compounds suggest that hydrolysis under alkaline or acidic conditions could lead to the cleavage of the ester group or other functional groups, resulting in less complex degradation products.
In conclusion, Ethyl 3-(chloromethyl)-4-(difluoromethyl)-2-fluoropyridine-6-carboxylate represents an interesting case study in modern organic chemistry. Its complex structure offers opportunities for further research into its chemical reactivity, biological activity, and environmental fate. As new findings emerge from ongoing studies on pyridine derivatives, this compound may find novel applications in diverse scientific disciplines.
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